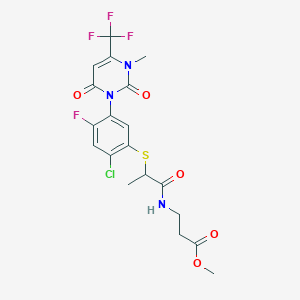

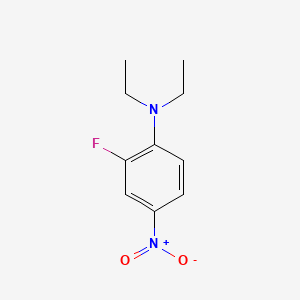

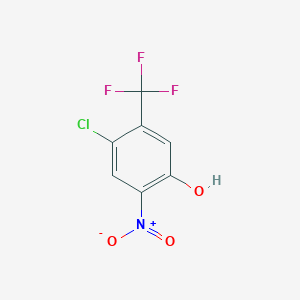

![molecular formula C10H16O3 B1428618 1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone CAS No. 35477-39-5](/img/structure/B1428618.png)

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone

Übersicht

Beschreibung

“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is a chemical compound with the CAS Number: 35477-39-5 . It has a molecular weight of 184.24 . It is a liquid at room temperature and is stored in an inert atmosphere at 2-8°C .

Molecular Structure Analysis

The InChI code for “1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3 . This indicates that the compound has a spirocyclic structure with an ethanone group attached to one of the carbon atoms in the cycle. Physical And Chemical Properties Analysis

“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is a liquid at room temperature . It is stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone has been identified as a valuable bifunctional synthetic intermediate in organic chemistry. It plays a crucial role in synthesizing various organic chemicals, including pharmaceutical intermediates, liquid crystals, and insecticides. Notable advancements in its synthesis involve selective deketalization in acidic solution, leading to improved yields and reduced reaction times compared to traditional methods (Zhang Feng-bao, 2006).

Novel Compound Formation and Biolubricants

1,4-Dioxaspiro[4.5]decan-8-one derivatives synthesized from oleic acid have shown potential as biolubricants. The synthesis of these compounds via a sonochemical method in the presence of montmorillonite KSF catalyst has been a significant advancement. These compounds exhibit promising physicochemical properties for biolubricant applications (Y. S. Kurniawan et al., 2017).

Palladium-Catalysed Aminocarbonylation

The use of 1,4-Dioxaspiro[4.5]decan-8-one in palladium-catalysed aminocarbonylation has been explored, providing a pathway to 2-(1,4-dioxaspiro[4.5]decan-6-yl)acrylamides. This approach has demonstrated high yields and the versatility of amine nucleophiles in influencing the outcomes of the reaction (R. Farkas et al., 2015).

Organocatalytic Enantioselective Synthesis

The compound has been utilized in the organocatalytic enantioselective synthesis of bicyclic β-lactones. This process, known as nucleophile-catalyzed aldol-lactonization (NCAL), has been significant in creating activated aldol products (Henry H Nguyen et al., 2012).

Derivatives in Heterocyclic Chemistry

1,4-Dioxaspiro[4.5]decan-8-one has been crucial in synthesizing derivatives of benzofurazan and benzofuroxan. These compounds, containing hydroxy or dioxolane groups, have been studied for their behavior under acid hydrolysis conditions, demonstrating the compound's utility in heterocyclic chemistry (V. A. Samsonov & L. B. Volodarsky, 2000).

Antitubercular Drug Research

In antitubercular drug research, a structural study of a promising drug candidate featuring a 1,4-dioxaspiro[4.5]decane side chain has been conducted. This work highlights the compound's potential application in developing new antitubercular drugs (A. Richter et al., 2022).

Safety And Hazards

“1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using personal protective equipment, and ensuring adequate ventilation .

Eigenschaften

IUPAC Name |

1-(1,4-dioxaspiro[4.5]decan-8-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-8(11)9-2-4-10(5-3-9)12-6-7-13-10/h9H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQOQTIDXAITFEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2(CC1)OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

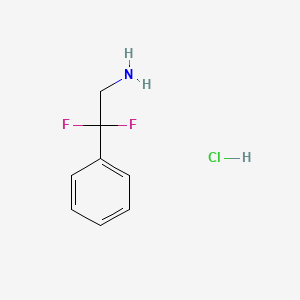

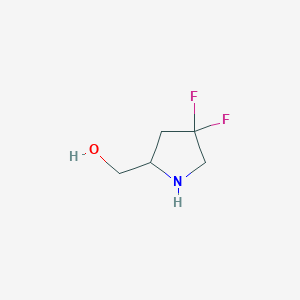

![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)

![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)